Ribitol-5-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

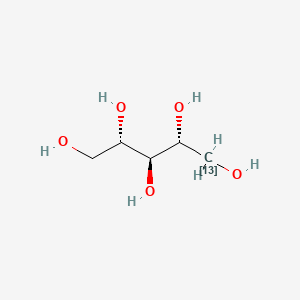

Molecular Formula |

C5H12O5 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

(2R,3S,4S)-(113C)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m1/s1 |

InChI Key |

HEBKCHPVOIAQTA-OBXXNBDJSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ribitol-5-¹³C: A Technical Guide to its Role in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Ribitol-5-¹³C as a stable isotope tracer for metabolic flux analysis, with a particular focus on the pentose phosphate pathway (PPP) and its relevance in disease research and drug development.

Introduction to Ribitol-5-¹³C and Metabolic Tracing

Ribitol-5-¹³C is a stable isotope-labeled form of ribitol, a five-carbon sugar alcohol. In this molecule, the carbon atom at the fifth position is replaced with the non-radioactive, heavy isotope of carbon, ¹³C. This isotopic labeling allows researchers to trace the metabolic fate of ribitol through various biochemical pathways within a cell or organism.[1]

Metabolic tracing, particularly using stable isotopes like ¹³C, is a powerful technique to elucidate the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA).[2][3] By introducing a ¹³C-labeled substrate into a biological system and analyzing the distribution of the ¹³C label in downstream metabolites, scientists can quantify the rate of reactions, or fluxes, through specific pathways.[2][4] This approach provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite concentrations.[5][6]

Chemical Properties of Ribitol-5-¹³C:

| Property | Value |

| Molecular Formula | C₅H₁₂O₅ (with one ¹³C atom) |

| Synonyms | Adonitol-5-¹³C |

| Appearance | Crystalline solid |

| Primary Use | Tracer in metabolic flux analysis |

The Pentose Phosphate Pathway: A Key Target for Ribitol-5-¹³C Tracing

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs in parallel to glycolysis. It has two major branches: the oxidative and non-oxidative phases.[7][8]

-

Oxidative Phase: This phase is irreversible and produces NADPH, a crucial reducing agent for antioxidant defense and reductive biosynthesis, and pentose phosphates.[9]

-

Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert pentose phosphates and intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[10][11] This allows the cell to adapt the output of the PPP to its specific needs, whether it be NADPH, ribose-5-phosphate for nucleotide synthesis, or intermediates for glycolysis.[7][9]

Ribitol is closely related to the PPP as it can be synthesized from ribose-5-phosphate, a key intermediate of the pathway. Therefore, Ribitol-5-¹³C can serve as a valuable tracer to probe the activity of the PPP.

Caption: The Pentose Phosphate Pathway and the entry point of Ribitol-5-¹³C.

Applications in Drug Development and Disease Research

Muscular Dystrophies

Recent research has highlighted the critical role of ribitol metabolism in certain types of congenital muscular dystrophies.[12] A key glycosylation pathway, essential for the function of α-dystroglycan, involves a ribitol-5-phosphate (Rbo5P) linker.[12] Disruptions in the biosynthesis of this linker are associated with the pathology of these diseases.[12] Studies have shown that ribitol treatment can enhance the production of CDP-ribitol, a substrate for the glycosyltransferase FKRP, and improve muscle function in mouse models of the disease.[13]

Ribitol-5-¹³C can be a powerful tool in this area to:

-

Trace the incorporation of ribitol into the glycosylation pathway.

-

Quantify the flux through the ribitol salvage pathway.

-

Assess the efficacy of therapeutic interventions aimed at restoring proper glycosylation.

Cancer Metabolism

The PPP is often upregulated in cancer cells to meet the high demand for NADPH for antioxidant defense and for ribose-5-phosphate for nucleotide synthesis to support rapid proliferation.[14] By tracing the metabolism of Ribitol-5-¹³C, researchers can gain insights into the activity of the PPP in cancer cells and how it is rewired in response to different treatments.

Experimental Protocols

Cell Culture and Labeling

A general protocol for labeling cells with Ribitol-5-¹³C is as follows:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

Media Preparation: Prepare culture medium containing Ribitol-5-¹³³C at a specific concentration. The standard medium should lack unlabeled ribitol. The use of dialyzed fetal bovine serum is recommended to avoid interference from unlabeled metabolites in the serum.

-

Labeling: Remove the existing medium from the cells, wash with PBS, and add the Ribitol-5-¹³C-containing medium.

-

Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the specific metabolic pathway and cell type and should be determined empirically. For pathways with fast turnover like glycolysis and the PPP, isotopic steady state can often be reached within minutes to hours.[15]

-

Metabolite Extraction: After incubation, rapidly quench metabolism by placing the plate on dry ice and aspirating the medium. Wash the cells with cold PBS and then add a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites and dry it down for subsequent analysis.

Caption: A typical experimental workflow for metabolic tracing with Ribitol-5-¹³C.

Mass Spectrometry Analysis

The extracted metabolites are typically analyzed by mass spectrometry (MS), either coupled with liquid chromatography (LC) or gas chromatography (GC).[10][11]

-

Chromatographic Separation: The complex mixture of metabolites is separated based on their physicochemical properties.

-

Mass Spectrometry Detection: As the separated metabolites elute from the column, they are ionized and their mass-to-charge ratio (m/z) is measured.

-

Isotopologue Distribution Analysis: The mass spectrometer can distinguish between the unlabeled metabolite (M+0) and the ¹³C-labeled isotopologues (M+1, M+2, etc.).[16] The relative abundance of each isotopologue provides the mass isotopomer distribution (MID), which is the primary data used for flux calculations.[17]

Quantitative Data from a Hypothetical Tracing Experiment:

The following table illustrates the type of quantitative data that can be obtained from a Ribitol-5-¹³C tracing experiment. The data represents the fractional abundance of ¹³C-labeled isotopologues of key PPP metabolites after a 24-hour incubation.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Ribose-5-Phosphate | 20 | 5 | 10 | 15 | 20 | 30 |

| Sedoheptulose-7-Phosphate | 30 | 10 | 15 | 20 | 15 | 10 |

| Fructose-6-Phosphate | 50 | 15 | 10 | 10 | 5 | 10 |

| Glyceraldehyde-3-Phosphate | 60 | 20 | 10 | 5 | 5 | 0 |

This is illustrative data and actual results will vary depending on the experimental conditions.

Data Analysis and Interpretation

The MIDs of the measured metabolites are used to calculate metabolic fluxes. This is typically done using specialized software that employs mathematical models of the metabolic network.[3] The software fits the experimental MID data to the model to estimate the flux through each reaction in the network.

Conclusion

Ribitol-5-¹³C is a promising metabolic tracer with significant potential for elucidating the dynamics of the pentose phosphate pathway and related metabolic routes. Its application in the study of muscular dystrophies and cancer metabolism holds particular promise for advancing our understanding of these diseases and for the development of novel therapeutic strategies. The methodologies for its use are well-established within the broader field of ¹³C metabolic flux analysis, providing a robust framework for its application in diverse research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 13cflux.net [13cflux.net]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. | Semantic Scholar [semanticscholar.org]

- 6. Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - American Chemical Society [acs.digitellinc.com]

- 7. mdpi.com [mdpi.com]

- 8. isotopic-tracer-for-absolute-quantification-of-metabolites-of-the-pentose-phosphate-pathway-in-bacteria - Ask this paper | Bohrium [bohrium.com]

- 9. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. eurocarb2025.com [eurocarb2025.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. biorxiv.org [biorxiv.org]

- 15. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 16. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ribitol-5-13C: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ribitol-5-13C, a stable isotope-labeled version of the naturally occurring sugar alcohol, ribitol. The strategic placement of the carbon-13 isotope at the C5 position makes it an invaluable tool for metabolic flux analysis and as a tracer in biomedical research. This is particularly relevant in the study of dystroglycanopathies, a group of muscular dystrophies linked to defects in the glycosylation of α-dystroglycan, where ribitol plays a crucial therapeutic and biochemical role.

Chemical Synthesis of D-Ribitol-5-13C

While D-Ribitol-5-13C is commercially available, detailed synthetic protocols are often proprietary. This section outlines a plausible and efficient chemical synthesis route based on established organic chemistry principles and published methods for analogous labeled compounds. The synthesis commences with a suitable D-erythrose derivative and introduces the 13C label at the C5 position via a Wittig reaction, followed by diastereoselective dihydroxylation and subsequent reduction to the final product.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Synthesis of D-Ribose-5-13C derivative : A protected 4-aldehydo-D-erythrose is reacted with a 13C-labeled Wittig reagent (Ph₃P¹³CH₃I) to form a pentene intermediate. This is followed by osmium-catalyzed dihydroxylation to introduce the necessary hydroxyl groups, yielding a protected D-Ribose-5-13C derivative.[1]

-

Reduction to D-Ribitol-5-13C : The resulting D-Ribose-5-13C derivative is deprotected and then reduced to form D-Ribitol-5-13C. A common method for reducing aldoses to alditols is using a reducing agent like sodium borohydride (NaBH₄).

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Stage 1: Synthesis of a Protected D-Ribose-5-13C

-

Wittig Reaction :

-

To a stirred suspension of triphenyl(¹³C-methyl)phosphonium iodide (Ph₃P¹³CH₃I) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add n-butyllithium (BuLi) dropwise at -78 °C.

-

Allow the resulting deep red solution of the ylide to stir for 1 hour at 0 °C.

-

Cool the reaction mixture back to -78 °C and add a solution of a suitably protected 4-aldehydo-D-erythrose derivative in THF.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude alkene by column chromatography.

-

-

Dihydroxylation :

-

Dissolve the purified alkene from the previous step in a mixture of acetone and water.

-

Add N-methylmorpholine N-oxide (NMO) as a co-oxidant.

-

To this solution, add a catalytic amount of osmium tetroxide (OsO₄).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding sodium sulfite (Na₂SO₃).

-

Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

-

The crude product, a protected D-Ribose-5-13C, can be purified by chromatography.

-

Stage 2: Reduction to D-Ribitol-5-13C

-

Deprotection :

-

Remove the protecting groups from the synthesized D-Ribose-5-13C derivative using standard procedures (e.g., acid hydrolysis for acetals, hydrogenolysis for benzyl ethers).

-

-

Reduction :

-

Dissolve the deprotected D-Ribose-5-13C in water or a water/ethanol mixture.

-

Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Neutralize the excess NaBH₄ by the careful addition of acetic acid.

-

Evaporate the solvent and co-evaporate the residue with methanol multiple times to remove borate salts as volatile methyl borate.

-

The final product, D-Ribitol-5-13C, can be purified by recrystallization or chromatography.

-

Chemical and Physical Properties

The introduction of a single ¹³C atom results in a negligible change in the chemical properties of ribitol, but it is readily distinguishable by mass spectrometry and ¹³C NMR spectroscopy.

General Properties

| Property | Value |

| Chemical Formula | ¹³C¹²C₄H₁₂O₅ |

| Molecular Weight | ~153.14 g/mol [2] |

| Appearance | White crystalline solid (expected) |

| Solubility | Soluble in water and hot ethanol (expected) |

| Synonyms | D-[5-¹³C]adonitol, D-ribitol-5-¹³C[3] |

Spectroscopic Data (Predicted)

| Spectroscopic Method | Expected Data |

| ¹³C NMR (in D₂O) | The spectrum will be similar to that of unlabeled ribitol, with signals around δ 72.2, 72.1, and 62.4 ppm.[4] The signal corresponding to the ¹³C-labeled C5 carbon will exhibit a significantly enhanced intensity. |

| Mass Spectrometry | The molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to unlabeled ribitol due to the presence of the ¹³C isotope. |

Biological Role and Signaling Pathway in Dystroglycanopathy

Ribitol-5-¹³C is a powerful tool for investigating the metabolic pathway implicated in certain forms of congenital muscular dystrophy (dystroglycanopathies).[5] In these diseases, the improper glycosylation of α-dystroglycan impairs its ability to bind to extracellular matrix proteins, leading to muscle degeneration.[5][6]

The key pathway involves the conversion of ribitol into CDP-ribitol, which serves as a sugar donor for the glycosylation process.[7][8] The enzymes fukutin (FKTN) and fukutin-related protein (FKRP) act as ribitol-phosphate transferases.[7][8] Mutations in the genes encoding these enzymes can lead to disease.[8] Supplying exogenous ribitol has been shown to increase the intracellular pool of CDP-ribitol, thereby enhancing the activity of mutant FKRP and restoring functional glycosylation.[7][9]

The metabolic fate of Ribitol-5-¹³C can be traced through this pathway to quantify the flux and identify potential metabolic bottlenecks.

Experimental Workflow: Tracing Ribitol Metabolism in Cell Culture

A common application for Ribitol-5-¹³C is to trace its incorporation into downstream metabolites in a cellular model of dystroglycanopathy. This allows researchers to quantify the efficiency of the metabolic pathway and the effects of potential therapeutic interventions.

Protocol Overview

-

Cell Culture : Culture cells (e.g., patient-derived fibroblasts or myotubes) in a standard medium.

-

Labeling : Replace the standard medium with a medium supplemented with a known concentration of Ribitol-5-¹³C.

-

Incubation : Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled ribitol.

-

Metabolite Extraction : Harvest the cells and perform a metabolite extraction, typically using a cold solvent mixture like methanol/acetonitrile/water.

-

Analysis : Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the ¹³C-labeled metabolites, such as Ribitol-5-Phosphate-¹³C and CDP-Ribitol-¹³C.

-

Data Analysis : Compare the abundance of labeled versus unlabeled metabolites to determine the rate of incorporation and metabolic flux.

Conclusion

Ribitol-5-¹³C is a vital research tool that enables precise tracking of the ribitol metabolic pathway. For scientists and professionals in drug development, it offers a means to quantify metabolic flux, elucidate disease mechanisms in dystroglycanopathies, and screen for therapeutic compounds that can modulate this pathway. The ability to synthesize this labeled compound and apply it in robust experimental workflows, as outlined in this guide, is fundamental to advancing research and developing novel treatments for these debilitating genetic disorders.

References

- 1. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Ribitol-1-13C | C5H12O5 | CID 165412612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. omicronbio.com [omicronbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Muscular Dystrophy with Ribitol-Phosphate Deficiency: A Novel Post-Translational Mechanism in Dystroglycanopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Dystroglycanopathy: From Elucidation of Molecular and Pathological Mechanisms to Development of Treatment Methods | MDPI [mdpi.com]

- 8. Ribitol phosphate and therapeutic strategy of muscular dystrophy [glycoforum.gr.jp]

- 9. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model | PLOS One [journals.plos.org]

An In-depth Technical Guide to Isotopic Labeling with Ribitol-5-13C

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Ribitol-5-13C in metabolic labeling studies. The focus is on tracing the metabolic fate of ribitol, particularly in the context of α-dystroglycan (α-DG) glycosylation, a pathway of significant interest in muscular dystrophy research.

Introduction to Isotopic Labeling with this compound

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing a common isotope (like ¹²C) with a heavier, non-radioactive isotope (like ¹³C), researchers can follow the journey of a labeled metabolite through various biochemical reactions using mass spectrometry.

Ribitol is a naturally occurring pentose alcohol. In mammals, its phosphorylated form, ribitol-5-phosphate (Rbo5P), is a critical component of the O-mannosyl glycans on α-dystroglycan.[1] Specifically, the enzyme fukutin-related protein (FKRP) uses CDP-ribitol as a substrate to transfer Rbo5P to the growing glycan chain.[2][3] Defects in this glycosylation pathway, due to mutations in genes like FKRP, lead to a group of congenital muscular dystrophies known as dystroglycanopathies.[2][3]

Supplementing cells or animal models with ¹³C-labeled ribitol (e.g., Ribitol-5-¹³C) allows for the precise tracking of its conversion into key downstream metabolites, such as ¹³C-Ribitol-5-Phosphate and CDP-¹³C-Ribitol. This provides a direct method to investigate the activity of this metabolic pathway, assess the efficacy of therapeutic strategies aimed at boosting it, and diagnose related disorders.[4][5]

Core Metabolic Pathway and Experimental Logic

The central hypothesis in using exogenous ribitol is that it can be taken up by cells and enter the glycosylation pathway, thereby increasing the available pool of CDP-ribitol for use by glycosyltransferase enzymes like FKRP.[2] This is particularly relevant for patients with hypomorphic mutations that reduce, but do not eliminate, enzyme function.

The metabolic pathway traced with Ribitol-5-¹³C is as follows:

-

Uptake and Phosphorylation: Exogenous Ribitol-5-¹³C is transported into the cell. It is then phosphorylated, presumably by a ribitol kinase, to form Ribitol-5-¹³C-5-phosphate.

-

Activation: The enzyme ISPD (isoprenoid synthase domain containing) acts as a cytidylyltransferase, converting Ribitol-5-¹³C-5-phosphate into CDP-Ribitol-5-¹³C. This is the activated sugar donor.[6]

-

Glycosylation: The glycosyltransferase FKRP utilizes CDP-Ribitol-5-¹³C as a substrate to transfer the ¹³C-labeled ribitol-5-phosphate moiety onto the core M3 glycan of α-dystroglycan.[2]

This process allows researchers to confirm that supplemented ribitol is successfully converted into the necessary substrate for α-DG glycosylation.

Experimental Protocols

This section details the methodologies for in vivo labeling, metabolite extraction, and LC-MS/MS analysis. The protocols are synthesized from established methods in the field.

In Vivo Isotopic Labeling (Mouse Model)

This protocol is based on studies administering ribitol to FKRP mutant mouse models.[4][7]

-

Preparation of Labeled Ribitol Solution: Dissolve Ribitol-5-¹³C (commercially available from sources like Omicron Biochemicals Inc.) in sterile drinking water or saline. For administration via drinking water, a 5% (w/v) solution has been used.[4] For daily gavage, doses ranging from 0.5 g/kg to 10 g/kg have been tested.[7]

-

Administration: Provide the ¹³C-ribitol solution to the mice. For drinking water administration, ensure the solution is provided ad libitum for the duration of the study (e.g., 1 month).[4] For gavage, administer the prepared solution daily.[7]

-

Tissue Collection: At the end of the treatment period, euthanize the animals according to approved ethical protocols. Immediately dissect the tissues of interest (e.g., quadriceps, heart, diaphragm), snap-freeze them in liquid nitrogen, and store them at -80°C until metabolite extraction.[8]

Metabolite Extraction from Muscle Tissue

This protocol is optimized for the extraction of polar metabolites like ribitol and its phosphorylated derivatives from frozen muscle tissue.[8]

-

Sample Preparation: Section 30-80 mg of frozen muscle tissue. Keep the sample frozen during weighing.

-

Homogenization: Place the frozen tissue in a 2 mL tube with ceramic beads. Add 400 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v).

-

Lysis: Homogenize the tissue using a bead beater or other appropriate homogenizer until the tissue is completely dissociated.

-

Precipitation: Centrifuge the homogenate at 8,000 x g for 5 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microfuge tube or a 96-well plate.

-

Storage: The extracts can be analyzed immediately or stored at -80°C.

LC-MS/MS Analysis

This method allows for the separation and quantification of ribitol, ribitol-5-phosphate, and CDP-ribitol.

-

Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Applied Biosystems Sciex 4000) equipped with an electrospray ionization (ESI) source.[8]

-

Chromatographic Conditions: [8]

-

Column: Silica HILIC column (e.g., Hypersil Silica 250 × 4.6 mm, 5-µm particle size).

-

Mobile Phase A: Water with 10 mM Ammonium Acetate (NH₄OAc) and 0.1% Formic Acid.

-

Mobile Phase B: Methanol:Acetonitrile (1:1 v/v).

-

Gradient:

Time (min) % Mobile Phase B 0.0 - 12.0 5% 12.1 - 14.0 95% | 14.1 - 17.0 | 5% (Re-equilibration) |

-

Flow Rate: 0.5 - 1.0 mL/min (will vary based on system).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined for both the unlabeled (¹²C) and labeled (¹³C) versions of each metabolite. The mass shift will depend on the number of ¹³C atoms in the labeled ribitol. For Ribitol-5-¹³C, the mass will increase by 1 Da. For fully labeled ¹³C₅-Ribitol, the mass will increase by 5 Da.

Metabolite Precursor Ion (m/z) Product Ion (m/z) Notes Ribitol-¹³C₁ 154.1 e.g., 73.1, 91.1 Precursor is [M+H]⁺. Product ions are fragments. Rbo5P-¹³C₁ 234.1 e.g., 154.1 Product corresponds to loss of phosphate group. CDP-Ribitol-¹³C₁ 481.1 e.g., 234.1 Product corresponds to loss of CMP. (Note: These m/z values are illustrative for a single ¹³C label and must be empirically optimized on the specific mass spectrometer used.) -

Data Presentation and Interpretation

Following LC-MS/MS analysis, the primary data output will be peak areas or concentrations for both the endogenous (¹²C) and the labeled (¹³C) forms of ribitol, ribitol-5-phosphate, and CDP-ribitol. The data should be organized to clearly demonstrate the incorporation of the ¹³C label into the downstream metabolites.

Quantitative Analysis of Metabolites in FKRP Mutant Mice

The following table summarizes representative data from a study where FKRP P448L mutant mice were treated with 5% ribitol in their drinking water for one month. The levels of key metabolites in heart and quadriceps tissue were measured by LC-MS/MS. This demonstrates the successful conversion of exogenous ribitol into the critical downstream substrate, CDP-ribitol.

| Tissue | Treatment | Ribitol (pmol/mg) | Ribitol-5P (pmol/mg) | CDP-Ribitol (pmol/mg) |

| Heart | Untreated | 15.6 ± 3.1 | 0.8 ± 0.2 | 0.4 ± 0.1 |

| 5% Ribitol | 254.7 ± 55.2 | 4.3 ± 0.9 | 2.1 ± 0.5 | |

| Quadriceps | Untreated | 9.8 ± 2.5 | 0.5 ± 0.1 | 0.3 ± 0.08 |

| 5% Ribitol | 189.3 ± 40.1 | 3.1 ± 0.7 | 1.5 ± 0.4 | |

| (Data are represented as mean ± SEM, synthesized from published findings for illustrative purposes.[4][6]) |

Isotopic Enrichment in Cell Culture

In a study treating C2C12 myotubes with ¹³C₅-ribitol, LC-MS/MS analysis confirmed the incorporation of the heavy isotope into the downstream metabolites.

| Condition | Metabolite Detected | Observation |

| Untreated Myotubes | ¹³C-Ribitol | Absent / Background |

| ¹³C-Ribitol-5P | Absent / Background | |

| CDP-¹³C-Ribitol | Absent / Background | |

| ¹³C₅-Ribitol Treated | ¹³C-Ribitol | Clearly elevated levels |

| ¹³C-Ribitol-5P | Clearly elevated levels | |

| CDP-¹³C-Ribitol | Clearly elevated levels | |

| (This table summarizes the qualitative findings described by Cataldi et al. (2018), demonstrating successful tracing of the ¹³C label through the pathway in vitro.[4]) |

The key finding from these experiments is the significant increase in the labeled forms of ribitol-5-phosphate and, most importantly, CDP-ribitol in the treated samples compared to controls. This provides direct evidence that the supplemented ribitol is effectively utilized by the cellular machinery to produce the substrate required for FKRP, supporting its potential as a therapeutic agent for certain dystroglycanopathies.[4]

References

- 1. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model | PLOS One [journals.plos.org]

- 2. Ribitol dose-dependently enhances matriglycan expression and improves muscle function with prolonged life span in limb girdle muscular dystrophy 2I mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms [frontiersin.org]

- 4. cri.utsw.edu [cri.utsw.edu]

- 5. Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolite Extraction from Muscle Tissues and LC/MS-MS Analysis [bio-protocol.org]

Foundational Principles of Metabolic Flux Analysis Using Ribitol-5-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems. The choice of isotopic tracer is paramount for the successful application of MFA. While glucose and glutamine are conventional tracers, there is a growing interest in alternative probes to investigate specific metabolic routes. This technical guide explores the foundational principles and theoretical application of Ribitol-5-13C as a novel tracer in 13C-Metabolic Flux Analysis. We provide a comprehensive overview of ribitol metabolism, its entry into central carbon metabolism, and a detailed, though theoretical, framework for experimental design, execution, and data interpretation. This guide is intended to serve as a foundational resource for researchers considering the use of pentitol-based tracers to probe the pentose phosphate pathway and related anabolic routes.

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a quantitative discipline that determines the in vivo rates (fluxes) of metabolic reactions. By introducing a substrate labeled with a stable isotope, such as 13C, and tracking its incorporation into downstream metabolites, MFA provides a detailed snapshot of cellular metabolism.[1][2] This technique is instrumental in identifying metabolic bottlenecks, understanding disease states, and guiding metabolic engineering efforts.[3] The core of 13C-MFA involves a five-step process: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.

The selection of an appropriate 13C-labeled substrate is a critical aspect of experimental design, as it dictates the precision with which metabolic fluxes can be determined.[4][5] While tracers like [1,2-13C2]glucose and [U-13C5]glutamine are well-established for probing glycolysis and the TCA cycle respectively[4], there is a need for tracers that can provide more focused insights into other key pathways, such as the pentose phosphate pathway (PPP).

This compound as a Tracer: A Novel Approach

Ribitol, a five-carbon sugar alcohol, has been shown to influence central carbon metabolism, notably enhancing glycolysis and impacting the pentose phosphate pathway and TCA cycle.[6][7] Its metabolism is initiated by phosphorylation to ribitol-5-phosphate, which can then be converted to CDP-ribitol or enter the pentose phosphate pathway.[7] The use of this compound as a tracer offers a unique entry point into the PPP, potentially providing a clearer view of its dynamics compared to glucose tracers, which feed into both glycolysis and the PPP.

The Metabolic Fate of this compound

The proposed metabolic pathway for this compound is initiated by its conversion to D-ribulose. This conversion is catalyzed by the enzyme ribitol dehydrogenase. Subsequently, D-ribulokinase phosphorylates D-ribulose to yield D-ribulose-5-phosphate, a key intermediate of the pentose phosphate pathway. From this entry point, the 13C label can be traced through the various rearrangements of the PPP and into glycolysis and other anabolic pathways.

Experimental Protocol for this compound MFA

The following protocol is a generalized framework based on standard 13C-MFA procedures, adapted for the use of this compound.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The unlabeled ribitol in the medium should be completely replaced by the labeled tracer. A typical starting concentration might range from 5-10 mM.

-

Isotopic Steady State: Incubate the cells with the tracer for a duration sufficient to reach an isotopic steady state. This time will vary depending on the cell type and its metabolic rate. A time-course experiment is recommended to determine the optimal labeling duration.

-

Cell Harvesting: Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline. Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

Isotopic Labeling Measurement by LC-MS/MS

-

Sample Preparation: Lyophilize the metabolite extracts and derivatize if necessary for analysis.

-

LC-MS/MS Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, organic acids, amino acids) using a high-resolution mass spectrometer.

-

Data Correction: Correct the raw mass isotopomer distributions for the natural abundance of 13C.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a this compound MFA experiment. These are for illustrative purposes to demonstrate how data would be structured.

Table 1: Measured Extracellular Fluxes

| Metabolite | Flux (mmol/gDCW/hr) | Standard Deviation |

| Ribitol Uptake | 1.00 | 0.05 |

| Glucose Uptake | 0.50 | 0.03 |

| Lactate Secretion | 1.20 | 0.08 |

| Glutamine Uptake | 0.20 | 0.01 |

Table 2: Mass Isotopomer Distributions of Key Metabolites

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Ribulose-5-Phosphate | 0.05 | 0.05 | 0.10 | 0.15 | 0.25 | 0.40 |

| Fructose-6-Phosphate | 0.20 | 0.15 | 0.20 | 0.15 | 0.15 | 0.10 |

| 3-Phosphoglycerate | 0.40 | 0.30 | 0.20 | 0.10 | - | - |

| Citrate | 0.60 | 0.20 | 0.15 | 0.05 | 0.00 | 0.00 |

Table 3: Estimated Metabolic Fluxes (Relative to Ribitol Uptake)

| Reaction | Flux Value | 95% Confidence Interval |

| Ribitol Dehydrogenase | 100 | [8][9] |

| D-Ribulokinase | 100 | [8][9] |

| Transketolase (forward) | 60 | [10][11] |

| Transaldolase (forward) | 40 | [12] |

| Glycolysis (upper) | 30 | |

| TCA Cycle (Citrate Synthase) | 15 |

Visualization of Pathways and Workflows

Signaling Pathways and Experimental Workflows

Conclusion

The use of this compound as a tracer in Metabolic Flux Analysis presents a promising, albeit largely unexplored, avenue for investigating the pentose phosphate pathway and its connections to central carbon metabolism. This guide provides a foundational framework for researchers interested in pursuing this novel approach. While the provided protocols and data are based on established MFA principles and theoretical considerations, they offer a starting point for the development of robust experimental designs. Further empirical studies are necessary to validate the metabolic fate of ribitol as a tracer and to fully realize its potential in elucidating metabolic phenotypes in health and disease.

References

- 1. 13cflux.net [13cflux.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

Methodological & Application

Application Notes and Protocols for Ribitol-5-¹³C Labeling in E. coli Culture

FOR IMMEDIATE RELEASE

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within an organism. The use of ¹³C-labeled substrates, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of carbon atoms as they are incorporated into various metabolites. This application note provides a detailed protocol for the labeling of Escherichia coli cultures with Ribitol-5-¹³C to investigate the pentose phosphate pathway (PPP) and related metabolic routes.

Ribitol, a five-carbon sugar alcohol, is metabolized in specific strains of E. coli through its conversion to D-ribulose and subsequent phosphorylation to D-ribulose-5-phosphate, a key intermediate in the PPP. By supplying ¹³C-labeled ribitol, researchers can trace the flow of carbon through this central metabolic hub, providing valuable insights into cellular physiology, genetic engineering strategies, and the effects of drug candidates on metabolic networks.

This protocol is intended for researchers, scientists, and drug development professionals familiar with microbial cell culture and metabolic analysis techniques.

Metabolic Context: Ribitol and the Pentose Phosphate Pathway

The catabolism of ribitol in competent E. coli strains, such as those from the C group, is initiated by the action of ribitol dehydrogenase, which oxidizes ribitol to D-ribulose.[1][2] Subsequently, D-ribulokinase phosphorylates D-ribulose to D-ribulose-5-phosphate. This intermediate directly enters the pentose phosphate pathway, a major route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. The PPP is intricately connected to glycolysis and other central metabolic pathways, making the labeling pattern of its intermediates highly informative of the overall metabolic state of the cell.

// Node Definitions Ribitol [label="Ribitol-5-¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D_Ribulokinase [label="D-Ribulokinase", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; D_Ribulose [label="D-Ribulose-¹³C", fillcolor="#FBBC05", fontcolor="#202124"]; D_Ribulose_5P [label="D-Ribulose-5-Phosphate-¹³C", fillcolor="#FBBC05", fontcolor="#202124"]; PPP [label="Pentose Phosphate Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomass [label="Biomass Precursors\n(Nucleotides, Amino Acids)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Ribitol -> D_Ribulose [label="Ribitol Dehydrogenase"]; D_Ribulose -> D_Ribulose_5P [label="D-Ribulokinase"]; D_Ribulose_5P -> PPP; PPP -> Glycolysis; Glycolysis -> TCA_Cycle; PPP -> Biomass; Glycolysis -> Biomass; TCA_Cycle -> Biomass; }

Caption: Metabolic entry of Ribitol-¹³C into the Pentose Phosphate Pathway.Experimental Design and Workflow

A typical Ribitol-5-¹³C labeling experiment involves several key stages, from the initial culture setup to the final data analysis. The workflow is designed to ensure reproducible growth conditions and accurate measurement of ¹³C incorporation.

// Node Definitions strain_selection [label="Strain Selection &\nPre-culture Preparation"]; main_culture [label="Main Culture with\nRibitol-5-¹³C"]; sampling [label="Mid-log Phase\nSampling"]; quenching [label="Metabolic Quenching"]; extraction [label="Metabolite Extraction"]; analysis [label="LC-MS/MS or GC-MS Analysis"]; data_processing [label="Data Processing &\nFlux Analysis"];

// Edge Definitions strain_selection -> main_culture; main_culture -> sampling; sampling -> quenching; quenching -> extraction; extraction -> analysis; analysis -> data_processing; }

Caption: General workflow for Ribitol-5-¹³C labeling experiments in E. coli.Detailed Experimental Protocol

This protocol is adapted from established methods for ¹³C-metabolic flux analysis in E. coli.

Strain Selection and Pre-culture

Note: Not all E. coli strains can utilize ribitol as a carbon source. E. coli C strains are generally capable, whereas K-12 and B strains are not unless genetically modified.[1] It is crucial to verify the strain's ability to grow on ribitol as the sole carbon source prior to the labeling experiment.

-

Prepare a pre-culture by inoculating a single colony of the selected E. coli strain into 5 mL of M9 minimal medium supplemented with a non-labeled carbon source (e.g., glucose) and appropriate antibiotics.

-

Incubate overnight at 37°C with shaking (250 rpm).

Main Culture with Ribitol-5-¹³C

-

Prepare the main culture medium: M9 minimal medium where the primary carbon source is [U-¹³C5] Ribitol. The concentration of ribitol should be optimized for the specific strain and experimental goals, typically in the range of 2-5 g/L.

-

Inoculate the main culture with the overnight pre-culture to an initial OD₆₀₀ of approximately 0.05.

-

Incubate at 37°C with shaking. Monitor the cell growth by measuring OD₆₀₀ at regular intervals.

Sampling and Metabolic Quenching

To accurately capture the intracellular metabolic state, it is critical to rapidly halt all enzymatic activity.

-

During the exponential growth phase (OD₆₀₀ of 0.4-0.8), rapidly withdraw a defined volume of cell culture (e.g., 1 mL).

-

Immediately quench the metabolic activity by one of the following methods:

-

Cold Methanol Quenching: Plunge the sample into a tube containing 4 volumes of a 60% methanol solution pre-chilled to -40°C.

-

Fast Filtration: Rapidly filter the culture through a 0.22 µm filter and immediately wash the filter with a cold, non-labeled medium or saline solution. Then, plunge the filter into a cold extraction solvent.

-

Metabolite Extraction

Efficient extraction of intracellular metabolites is key to accurate quantification.

-

Centrifuge the quenched cell suspension at a low temperature (-9°C) to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in a pre-chilled extraction solvent. A commonly used solvent is a mixture of acetonitrile, methanol, and water (e.g., in a 40:40:20 ratio).

-

Lyse the cells by methods such as repeated freeze-thaw cycles or bead beating at low temperatures.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

Sample Analysis by Mass Spectrometry

The extracted metabolites are then analyzed to determine the extent and position of ¹³C labeling.

-

Dry the metabolite extract, for example, by vacuum centrifugation.

-

For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

For LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent.

-

Analyze the samples using a high-resolution mass spectrometer to obtain mass isotopomer distributions for key metabolites, particularly those of the pentose phosphate pathway and connected pathways.

Data Presentation and Analysis

The primary data from the mass spectrometer consists of the fractional abundance of each mass isotopomer for a given metabolite. This data can be summarized in tables for clarity and comparison across different experimental conditions.

Table 1: Hypothetical Mass Isotopomer Distribution for Ribulose-5-Phosphate

| Mass Isotopomer | Fractional Abundance (%) |

| M+0 | 5.2 |

| M+1 | 3.8 |

| M+2 | 6.5 |

| M+3 | 12.1 |

| M+4 | 18.9 |

| M+5 | 53.5 |

This table represents the percentage of the ribulose-5-phosphate pool that contains 0, 1, 2, 3, 4, or 5 ¹³C atoms.

The obtained mass isotopomer distributions are then used in computational models to estimate intracellular metabolic fluxes. This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves fitting the experimental data to a metabolic network model to solve for the reaction rates (fluxes) that best explain the observed labeling patterns.

Concluding Remarks

This application note provides a comprehensive protocol for conducting Ribitol-5-¹³C labeling experiments in E. coli. The successful implementation of this protocol will enable researchers to gain a deeper understanding of the pentose phosphate pathway and its role in cellular metabolism. The quantitative data obtained from such studies are invaluable for metabolic engineering, drug discovery, and systems biology research. Careful attention to the choice of E. coli strain, rapid quenching of metabolic activity, and efficient extraction of metabolites are critical for obtaining high-quality, reproducible data.

References

Application Note: Quantification of Ribitol-5-¹³C Enrichment using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique used in metabolic research to elucidate the activity of metabolic pathways. By introducing isotopically labeled compounds into a biological system, researchers can track the incorporation of the label into downstream metabolites, providing a dynamic view of metabolic fluxes. Ribitol, a five-carbon sugar alcohol, is an intermediate in the pentose phosphate pathway (PPP) and is also involved in the biosynthesis of riboflavin (vitamin B2). The quantification of ¹³C enrichment in ribitol, specifically from a tracer like Ribitol-5-¹³C, can provide valuable insights into the activity of these pathways, which are often dysregulated in diseases such as cancer and metabolic disorders.

This application note provides a detailed protocol for the quantification of Ribitol-5-¹³C enrichment in biological samples, such as cell culture extracts, using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar analyte, ribitol, coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic context of ribitol and the general workflow for its quantification.

Experimental Protocols

Sample Preparation (from Cell Culture)

This protocol is optimized for the extraction of polar metabolites like ribitol from adherent cell cultures.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), ice-cold

-

Milli-Q water, ice-cold

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >13,000 x g

Procedure:

-

Aspirate the cell culture medium.

-

Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any residual medium.

-

Immediately add 1 mL of ice-cold 80% methanol (v/v in Milli-Q water) to the culture dish.

-

Place the dish on ice and scrape the cells using a cell scraper.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

The dried metabolite extract can be stored at -80°C until LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradients.

-

A HILIC column suitable for polar analytes. A recommended column is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

Time (min) %B 0.0 85 2.0 85 12.0 30 12.1 85 | 15.0 | 85 |

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Unlabeled Ribitol | 151.1 | 89.1 | 50 | 30 | 15 |

| Ribitol-5-¹³C | 152.1 | 90.1 | 50 | 30 | 15 |

| Internal Standard (e.g., ¹³C₅-Ribitol) | 156.1 | 92.1 | 50 | 30 | 15 |

Note: The optimal cone voltage and collision energy may vary between instruments and should be optimized for maximum signal intensity.

Data Presentation

The following table summarizes hypothetical quantitative data for Ribitol-5-¹³C enrichment in a cancer cell line treated with a ¹³C-labeled precursor. The data is presented as the percentage of the labeled ribitol relative to the total ribitol pool.

| Cell Line | Treatment | Time Point (hours) | Unlabeled Ribitol (Peak Area) | Ribitol-5-¹³C (Peak Area) | % ¹³C Enrichment |

| MCF-7 | Control | 24 | 1,250,000 | 15,000 | 1.2% |

| MCF-7 | ¹³C-Glucose (10 mM) | 6 | 980,000 | 250,000 | 20.3% |

| MCF-7 | ¹³C-Glucose (10 mM) | 12 | 850,000 | 550,000 | 39.3% |

| MCF-7 | ¹³C-Glucose (10 mM) | 24 | 700,000 | 900,000 | 56.3% |

| MDA-MB-231 | Control | 24 | 1,500,000 | 18,000 | 1.2% |

| MDA-MB-231 | ¹³C-Glucose (10 mM) | 6 | 1,100,000 | 320,000 | 22.5% |

| MDA-MB-231 | ¹³C-Glucose (10 mM) | 12 | 950,000 | 680,000 | 41.7% |

| MDA-MB-231 | ¹³C-Glucose (10 mM) | 24 | 800,000 | 1,100,000 | 57.9% |

Calculation of % ¹³C Enrichment:

% ¹³C Enrichment = [ (Peak Area of Ribitol-5-¹³C) / ( (Peak Area of Unlabeled Ribitol) + (Peak Area of Ribitol-5-¹³C) ) ] * 100

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Ribitol-5-¹³C enrichment in biological samples using LC-MS/MS. The described HILIC-based method allows for robust and sensitive analysis of this polar metabolite. The provided workflow and hypothetical data serve as a guide for researchers and scientists in designing and executing stable isotope tracing experiments to investigate the pentose phosphate pathway and related metabolic networks. This methodology is a valuable tool for advancing our understanding of metabolic reprogramming in health and disease and can aid in the development of novel therapeutic strategies.

Application Notes and Protocols for NMR-Based Analysis of Ribitol-5-¹³C Labeled Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of metabolites labeled with Ribitol-5-¹³C. This stable isotope tracer is a valuable tool for probing the pentose phosphate pathway (PPP) and its connections to central carbon metabolism, offering insights into cellular bioenergetics and biosynthetic processes. The following sections detail the principles, experimental protocols, and data interpretation for such studies, which are of significant interest in drug development and metabolic research.

Application Note

The analysis of ¹³C-labeled metabolites by NMR spectroscopy is a powerful technique for elucidating metabolic pathways and fluxes.[1][2] Ribitol, a five-carbon sugar alcohol, can be phosphorylated to ribitol-5-phosphate, which can then enter the non-oxidative branch of the pentose phosphate pathway. By using Ribitol-5-¹³C, researchers can trace the metabolic fate of the labeled carbon atom as it is incorporated into various downstream metabolites.

Studies have shown that ribitol supplementation can enhance glycolysis, leading to increased production of pyruvate and lactate.[3][4] This suggests a regulatory link between ribitol metabolism and the central carbon energy pathways. Understanding how a compound or drug candidate affects this interplay is crucial in various therapeutic areas, including oncology and metabolic diseases. NMR spectroscopy provides a robust platform for these investigations, allowing for the direct and quantitative measurement of ¹³C incorporation into a range of metabolites.[5][6][7][8]

The protocols outlined below provide a framework for conducting these experiments, from sample preparation to NMR data acquisition and analysis. The accompanying diagrams illustrate the key metabolic pathways and experimental workflows, while the example data tables offer a representation of the quantitative results that can be obtained.

Metabolic Pathway of Ribitol-5-¹³C

The following diagram illustrates the entry of Ribitol-5-¹³C into the pentose phosphate pathway and its subsequent metabolism through glycolysis.

Caption: Metabolic fate of Ribitol-5-¹³C.

Experimental Workflow

The diagram below outlines the general workflow for analyzing Ribitol-5-¹³C labeled metabolites using NMR spectroscopy.

Caption: Experimental workflow for NMR analysis.

Detailed Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Labeling Medium Preparation: Prepare fresh growth medium containing Ribitol-5-¹³C at a final concentration of 1-5 mM. The exact concentration should be optimized for the specific cell line and experimental goals.

-

Labeling: Remove the standard growth medium and replace it with the Ribitol-5-¹³C labeling medium.

-

Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled ribitol.

Metabolite Extraction

-

Quenching: Quickly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to arrest metabolism.

-

Extraction Solvent: Add a pre-chilled (-20°C) extraction solvent, such as 80% methanol, to the cell culture plate.

-

Cell Lysis and Metabolite Solubilization: Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly to ensure complete cell lysis.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

NMR Sample Preparation

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable NMR buffer. A common buffer is a phosphate buffer (pH 7.4) in D₂O containing a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing and quantification.

-

Transfer to NMR Tube: Transfer the reconstituted sample to a high-quality 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

4.1. ¹H NMR Spectroscopy

-

Pulse Sequence: A standard 1D ¹H NMR experiment with water suppression, such as a presaturation sequence (e.g., zgpr on Bruker systems).

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification)

-

Number of Scans: 64-256 (depending on sample concentration)

-

Temperature: 298 K

-

4.2. ¹³C NMR Spectroscopy

-

Pulse Sequence: A 1D ¹³C experiment with proton decoupling is a common choice. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: 200-250 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 5-10 seconds (longer delay is needed for quaternary carbons)

-

Number of Scans: 1024-4096 or more (due to the low natural abundance and sensitivity of ¹³C)

-

Temperature: 298 K

-

4.3. 2D NMR Spectroscopy (for enhanced resolution and assignment)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is highly recommended for resolving overlapping proton signals and confirming the assignment of labeled carbons. It provides a correlation between a proton and its directly attached carbon.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment can be used to trace correlations between protons and carbons that are two or three bonds away, which is useful for identifying metabolites and confirming isotopomer patterns.

Data Processing and Analysis

-

Processing Software: Use standard NMR processing software such as TopSpin (Bruker), MestReNova, or similar programs.

-

Processing Steps:

-

Apply an appropriate window function (e.g., exponential) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the chemical shifts to the internal standard (TSP or DSS at 0.00 ppm).

-

-

Metabolite Identification: Identify metabolites by comparing the chemical shifts and coupling patterns in the ¹H and ¹³C spectra to spectral databases (e.g., Human Metabolome Database - HMDB, Biological Magnetic Resonance Data Bank - BMRB) and literature values. 2D NMR data can be crucial for unambiguous identification.

-

Quantification:

-

Integrate the signal intensities of specific metabolite resonances in the ¹H and/or ¹³C spectra.

-

Calculate the absolute or relative concentrations of metabolites by normalizing the integrals to the integral of the known concentration of the internal standard.

-

For ¹³C-labeled metabolites, the percentage of ¹³C enrichment can be determined by comparing the intensity of the ¹³C satellites to the central ¹²C peak in the ¹H spectrum, or by direct integration in the ¹³C spectrum if a fully relaxed experiment is performed.

-

Quantitative Data Presentation

The following tables present example data that could be obtained from an experiment where a cancer cell line is treated with Ribitol-5-¹³C. This data is illustrative and serves to demonstrate how quantitative results can be structured.

Table 1: Relative Abundance of Key Metabolites in the Pentose Phosphate Pathway and Glycolysis.

| Metabolite | Control (Relative Abundance) | Ribitol-5-¹³C Treated (Relative Abundance) | Fold Change |

| Ribose-5-phosphate | 1.00 | 3.50 | 3.50 |

| Fructose-6-phosphate | 1.00 | 1.80 | 1.80 |

| Glucose-6-phosphate | 1.00 | 1.20 | 1.20 |

| Pyruvate | 1.00 | 2.50 | 2.50 |

| Lactate | 1.00 | 3.10 | 3.10 |

Table 2: ¹³C Enrichment in Key Metabolites following Ribitol-5-¹³C Labeling.

| Metabolite | Carbon Position | % ¹³C Enrichment |

| Ribose-5-phosphate | C5 | 95% |

| Fructose-6-phosphate | C1, C5, C6 | 45% |

| Glyceraldehyde-3-phosphate | C3 | 50% |

| Pyruvate | C3 | 35% |

| Lactate | C3 | 38% |

This structured presentation of quantitative data allows for a clear comparison between experimental conditions and facilitates the interpretation of the metabolic impact of Ribitol-5-¹³C.

References

- 1. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy for Metabolomics Research [mdpi.com]

- 3. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR spectroscopy for the quantitative determination of compound ratios and polymer end groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. magritek.com [magritek.com]

- 8. researchgate.net [researchgate.net]

Application Note: Experimental Design for 13C Metabolic Flux Analysis Using Ribitol-5-13C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing a stable isotope-labeled substrate, such as a 13C-labeled compound, researchers can trace the path of the carbon atoms through the metabolic network. 13C-MFA is the gold standard for accurately determining in vivo metabolic fluxes, providing critical insights into cellular physiology in health and disease.[1][2] The choice of the isotopic tracer is paramount and dictates the precision with which specific metabolic pathways can be resolved.[3][4] While [U-13C]-glucose and specific positional isomers of glucose are common tracers for probing central carbon metabolism, other substrates can provide unique advantages for studying specific pathways.

This application note details the experimental design and protocols for using Ribitol-5-13C as a tracer for 13C-MFA. Ribitol, a pentose alcohol, can be metabolized to key intermediates of the Pentose Phosphate Pathway (PPP), making this compound an ideal tracer for investigating fluxes through the PPP and connected pathways, such as nucleotide biosynthesis and glycolysis.[5] This approach is particularly valuable for understanding the regulation of NADPH production, ribose synthesis for nucleic acids, and the interplay between anabolic and catabolic processes.

Principle of the Method

The core of this method involves introducing this compound into a biological system (e.g., cell culture) and allowing it to be metabolized. Exogenous ribitol is phosphorylated to Ribitol-5-Phosphate (Ribitol-5P). The enzyme Ribitol-5-phosphate 2-dehydrogenase then converts the 13C-labeled Ribitol-5P into D-Ribulose-5-Phosphate, a central metabolite in the Pentose Phosphate Pathway.

From D-Ribulose-5-Phosphate, the 13C label can propagate through both the oxidative and non-oxidative branches of the PPP, as well as into glycolysis via intermediates like Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate. By measuring the mass isotopomer distribution (MID) of these downstream metabolites using mass spectrometry, it is possible to deduce the relative activities of the enzymes and pathways involved. Computational modeling is then used to translate these MIDs into quantitative flux maps.

Metabolic Pathway of this compound Incorporation

The diagram below illustrates the entry of this compound into the Pentose Phosphate Pathway.

Experimental Workflow

The overall experimental workflow for 13C-MFA consists of several key stages, from cell culture to computational flux estimation.

Detailed Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or microbial systems.

Materials:

-

Cell line of interest

-

Base medium (e.g., DMEM, RPMI-1640) lacking standard carbon sources (glucose, glutamine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-12C]-Glucose and [U-12C]-Glutamine

-

This compound (ensure high isotopic purity, >99%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Media Preparation: Prepare custom labeling medium. For example, DMEM supplemented with 10% dFBS, 4 mM L-glutamine, and a defined concentration of glucose (e.g., 10 mM). The carbon source for labeling will be a mix of [U-12C]-Glucose and this compound. A typical starting point is a 90:10 molar ratio.

-

Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to attach and grow in standard complete medium for 24 hours.

-

Adaptation Phase: To adapt cells to the tracer, replace the standard medium with an identical formulation containing unlabeled ribitol at the target concentration for at least 24 hours before introducing the labeled tracer. This ensures the metabolic machinery for ribitol utilization is active.

-

Isotopic Labeling:

-

Wash the cells twice with pre-warmed PBS to remove residual unlabeled medium.

-

Add the pre-warmed labeling medium containing this compound.

-

Incubate the cells for a predetermined duration to approach isotopic steady state. This time should be determined empirically but is typically equivalent to 1-2 cell doubling times. For many mammalian cell lines, 24-48 hours is sufficient.

-

Protocol 2: Metabolite Extraction

Rapid quenching and extraction are critical to preserve the in vivo metabolic state.

Materials:

-

Cold (-20°C) 80:20 Methanol:Water solution (v/v)

-

Liquid Nitrogen

-

Cell Scraper

-

Centrifuge capable of 4°C and 16,000 x g

Procedure:

-

Quenching:

-

Aspirate the labeling medium from the plate.

-

Immediately place the culture plate on a bed of dry ice or a pre-chilled metal block to rapidly quench metabolic activity.

-

Add the cold 80% methanol solution to the plate (e.g., 1 mL for a 6 cm dish).

-

-

Extraction:

-

Place the plate on dry ice for 10 minutes.

-

Scrape the cells into the methanol solution using a pre-chilled cell scraper.

-

Transfer the cell slurry to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

-

Phase Separation:

-

Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Store the extract at -80°C until analysis.

-

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for analyzing polar metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation & Columns:

-

High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolite separation.

Procedure:

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 Acetonitrile:Water).

-

Chromatography:

-

Set the column temperature (e.g., 40°C).

-

Use a binary solvent system (e.g., Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid).

-

Apply a gradient to separate the metabolites. For HILIC, this typically involves starting at a high organic concentration and decreasing it over time.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode for sugar phosphates and organic acids.

-

Acquire data in full scan mode over a mass range of m/z 75-1000.

-

Use a data-dependent MS2 (ddMS2) scan to acquire fragmentation data for metabolite identification.

-

Data Analysis and Presentation

-

Peak Integration and MID Calculation: Use software (e.g., Xcalibur, El-Maven) to identify and integrate the peak areas for all isotopologues of a given metabolite (e.g., for a 5-carbon sugar phosphate: M+0, M+1, M+2, M+3, M+4, M+5).

-

Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of 13C and other heavy isotopes.[6]

-

Flux Estimation: Use specialized software (e.g., INCA, Metran, WUFlux) to fit the corrected MIDs to a metabolic network model. The software performs an iterative optimization to find the set of fluxes that best reproduces the experimental labeling data.[6]

Table 1: Example Mass Isotopomer Distribution (MID) Data

This table shows hypothetical corrected MID data for key metabolites after labeling with this compound. Data is presented as a fractional abundance of the metabolite pool.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Ribose-5-Phosphate | 0.15 | 0.80 | 0.03 | 0.01 | 0.01 | 0.00 |

| Sedoheptulose-7-Phosphate | 0.65 | 0.25 | 0.05 | 0.02 | 0.02 | 0.01 |

| Fructose-6-Phosphate | 0.78 | 0.12 | 0.06 | 0.02 | 0.01 | 0.01 |

| 3-Phosphoglycerate | 0.85 | 0.10 | 0.04 | 0.01 | - | - |

Table 2: Example Relative Flux Data

This table presents example output from a flux estimation model, showing the relative flux through key pathways normalized to the ribitol uptake rate.

| Reaction / Pathway | Relative Flux (Normalized to Ribitol Uptake = 10) | Confidence Interval (95%) |

| Ribitol Uptake | 10.0 | (Fixed) |

| PPP (Oxidative) | 35.2 | 32.5 - 37.9 |

| PPP (Non-oxidative, net) | 15.8 | 14.1 - 17.5 |

| Glycolysis (from G6P) | 64.8 | 61.3 - 68.3 |

| Ribose-5-P to Nucleotides | 4.2 | 3.8 - 4.6 |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low 13C Incorporation in Downstream Metabolites | 1. Insufficient labeling time. 2. Low activity of ribitol metabolic pathway. 3. Tracer concentration is too low. | 1. Increase incubation time to ensure isotopic steady state. 2. Confirm expression of ribitol dehydrogenase. Use a cell line known to metabolize ribitol. 3. Increase the molar ratio of this compound in the medium. |

| High Variance Between Replicates | 1. Inconsistent cell densities at time of harvest. 2. Variation in quenching/extraction efficiency. | 1. Ensure precise cell seeding and harvest at the same confluency. 2. Standardize quenching and extraction procedures; perform them as quickly as possible. |

| Poor Fit of Model to Data | 1. Incorrect metabolic network model. 2. Isotopic or metabolic non-steady state. 3. Measurement errors in MIDs. | 1. Review the literature for all relevant pathways; include compartmentalization if necessary. 2. Verify steady state by performing a time-course experiment. 3. Manually inspect peak integration and check MS calibration. |

References

- 1. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Ribitol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols: A Step-by-Step Guide for Ribitol-5-¹³C Tracer Experiments in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using compounds like Ribitol-5-¹³C has emerged as a powerful technique to delineate complex metabolic pathways in mammalian cells. Ribitol, a five-carbon sugar alcohol, and its phosphorylated form, ribitol-5-phosphate, are crucial intermediates in the pentose phosphate pathway (PPP) and are involved in the biosynthesis of essential molecules, including nucleotides and the modification of proteins such as α-dystroglycan.[1][2] Dysregulation of these pathways is implicated in various diseases, including cancer and congenital muscular dystrophies.[2][3]

This document provides a comprehensive, step-by-step guide for conducting Ribitol-5-¹³C tracer experiments in mammalian cells. These protocols are designed to assist researchers in tracking the metabolic fate of ribitol, quantifying its contribution to downstream metabolites, and elucidating the activity of associated metabolic pathways.

Key Signaling Pathways Involving Ribitol

Ribitol metabolism is intricately linked to the central carbon metabolism, primarily intersecting with the Pentose Phosphate Pathway (PPP). The introduction of Ribitol-5-¹³C allows for the tracing of carbon atoms as they are incorporated into various biomolecules. The key pathways that can be investigated using this tracer include:

-

Pentose Phosphate Pathway (PPP): Ribitol can be phosphorylated to ribitol-5-phosphate, which can then be converted to ribulose-5-phosphate, a central intermediate of the PPP.[1] Tracing the ¹³C label from ribitol into PPP intermediates such as ribose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate can reveal the dynamics of this pathway.

-

Glycosylation: Ribitol-5-phosphate is a key component in the biosynthesis of α-dystroglycan, a protein essential for muscle integrity.[1][2] Ribitol-5-¹³C can be used to track the incorporation of ribitol into the glycan structures of this protein.

-

Nucleotide Biosynthesis: The PPP produces ribose-5-phosphate, a precursor for the synthesis of purine and pyrimidine nucleotides. By tracking the ¹³C label, researchers can quantify the contribution of exogenous ribitol to de novo nucleotide synthesis.[4]

References

- 1. Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosylation with ribitol-phosphate in mammals: New insights into the O-mannosyl glycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]

Application Notes & Protocols: Measuring Flux Through the Pentose Phosphate Pathway Using Ribitol-5-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction